2-Bromobutanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

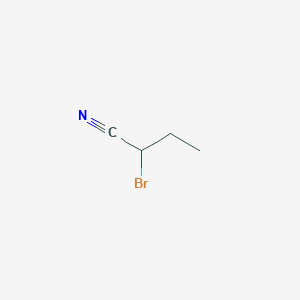

Structure

3D Structure

Properties

IUPAC Name |

2-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGXJVJPZCMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525052 | |

| Record name | 2-Bromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41929-78-6 | |

| Record name | 2-Bromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutanenitrile, a halogenated nitrile compound of interest in synthetic organic chemistry and potentially in drug discovery and development. This document consolidates its chemical identity, physicochemical properties, safety and handling information, and synthetic considerations.

Chemical Identity and Properties

This compound, a colorless to light yellow liquid, is a bifunctional molecule featuring both a nitrile and a bromo group at the alpha-position. This structure imparts unique reactivity, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 41929-78-6[1] |

| Molecular Formula | C₄H₆BrN[1] |

| Molecular Weight | 148.00 g/mol [1] |

| Canonical SMILES | CCC(C#N)Br |

| InChI | InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 |

| InChIKey | CIBGXJVJPZCMFX-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Light yellow clear liquid |

| Boiling Point | 205 °C (literature)[2] |

| Density | 1.489 g/cm³ at 25 °C[2] |

| Flash Point | 103 °C (closed cup)[2] |

| Refractive Index | n20/D 1.478 (literature)[3] |

| Solubility | No data available |

| Vapor Pressure | No data available |

Synthesis of this compound

A generalized synthetic approach is the Hell-Volhard-Zelinskii reaction, which is used for the alpha-bromination of carboxylic acids and could be adapted for nitriles. This would involve the reaction of butanenitrile with a brominating agent such as bromine (Br₂) in the presence of a catalyst like phosphorus tribromide (PBr₃).

Caption: Conceptual workflow for the synthesis of this compound.

A patent describes a process for the synthesis of a mixture of chloro- and bromobutyronitrile which may serve as a reference.

Experimental Protocol (from Patent US3941827A):

To 315 grams (2 moles) of 1-chloro-3-bromopropane was added 49 grams (1 mole) of sodium cyanide, 25 ml of water, and 18.2 grams of cetyltrimethylammonium bromide. The mixture was heated with stirring to 100°C, at which point an exothermic reaction occurred. Stirring was continued for a total of 5.5 hours. Following the reaction period, the mixture was fractionally distilled under reduced pressure to yield a combined 74% of chloro- and bromobutyronitrile, as determined by vapor-phase chromatographic analysis.[4]

Reactivity and Potential Applications

The presence of the bromine atom on the carbon adjacent to the nitrile group makes this compound a reactive intermediate. The alpha-bromo position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Caption: General reactivity of this compound in nucleophilic substitution reactions.

This reactivity profile suggests that this compound can serve as a precursor for the synthesis of:

-

α-Hydroxy nitriles: Important intermediates in the synthesis of α-hydroxy acids.

-

α-Amino nitriles: Precursors to amino acids.

-

Other functionalized nitriles: Useful in the construction of heterocyclic compounds and other complex molecular architectures relevant to drug discovery.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Toxicological Information: While specific toxicological data for this compound is limited, the toxicity of alkyl nitriles is generally attributed to the in vivo metabolic release of cyanide. The rate and extent of cyanide release can vary depending on the structure of the nitrile. Therefore, it should be treated as a potentially toxic compound.

Conclusion

This compound is a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature allows for a variety of chemical transformations. However, due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound. Further research into its specific biological activities and the development of detailed synthetic protocols would be beneficial for its broader application in the scientific community.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromobutanenitrile

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromobutanenitrile, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and an understanding of the methodologies used for their determination.

Physical Properties of this compound

This compound is a halogenated nitrile compound with the molecular formula C₄H₆BrN. Accurate knowledge of its physical properties is essential for its handling, purification, and use in synthetic chemistry.

The experimentally determined and calculated physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 149.195 °C | at 760 mmHg | [1] |

| 69-73 °C | at 10 Torr | ||

| Density | 1.458 g/cm³ | Not Specified | [1] |

| 1.4766 g/cm³ | Not Specified |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid organic compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the Thiele tube method is commonly employed.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Rubber band or wire for attachment

Procedure:

-

A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed into a Thiele tube containing a high-boiling point oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution throughout the oil.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure inside the capillary tube is equal to the atmospheric pressure.

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and its mass is measured again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried completely, and then filled with this compound.

-

The mass of the pycnometer filled with the sample liquid is measured.

-

The density of this compound is then calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer determined in step 2.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid chemical sample.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

2-Bromobutanenitrile molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2-Bromobutanenitrile. It also outlines a plausible synthetic route and expected analytical characteristics based on established chemical principles and data from related compounds, addressing the current gap in detailed experimental literature for this specific molecule.

Core Molecular Information

This compound, with the CAS number 41929-78-6, is a halogenated nitrile. Its molecular structure features a bromine atom and a nitrile group attached to the same carbon atom (the alpha-carbon) of a butane backbone.

The molecular formula for this compound is C4H6BrN [1].

Molecular Structure

The structure of this compound is characterized by a four-carbon chain where the second carbon atom is bonded to both a bromine atom and a cyano group (-C≡N).

SMILES: CCC(Br)C#N[1] InChI: InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3[1]

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 148.00 g/mol | PubChem[1] |

| Exact Mass | 146.96836 Da | PubChem[1] |

| XLogP3-AA | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |

| Heavy Atom Count | 6 | PubChem |

| Complexity | 70.9 | PubChem[1] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed literature. However, a plausible and commonly employed method for the synthesis of α-bromo nitriles is the direct bromination of the corresponding nitrile under acidic conditions. The following is a generalized, theoretical protocol for the synthesis of this compound from butanenitrile.

Proposed Synthesis: α-Bromination of Butanenitrile

Principle: The α-protons of nitriles are weakly acidic and can be removed to form a carbanion, which can then be attacked by an electrophile. However, direct bromination of nitriles is often more effectively carried out under acidic conditions, which promotes the formation of an enol intermediate that can then be brominated.

Materials:

-

Butanenitrile

-

Bromine (Br2)

-

Phosphorus tribromide (PBr3) or a strong acid catalyst (e.g., HBr)

-

Anhydrous solvent (e.g., diethyl ether or chloroform)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of butanenitrile in an anhydrous solvent is prepared.

-

A catalytic amount of phosphorus tribromide is added to the solution.

-

Bromine is added dropwise to the reaction mixture at a controlled temperature, typically with cooling to manage the exothermic reaction.

-

After the addition of bromine is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction.

-

The reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and then carefully quenched with a saturated solution of sodium bicarbonate to neutralize any remaining acid and bromine.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Expected Analytical and Spectroscopic Data

Based on the structure of this compound and data from its isomers and related compounds, the following spectroscopic characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A triplet corresponding to the methyl protons (-CH3) furthest from the electron-withdrawing groups.

-

A multiplet for the methylene protons (-CH2-).

-

A triplet for the single proton on the α-carbon, shifted downfield due to the deshielding effects of the adjacent bromine and nitrile groups.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon atoms in the molecule:

-

A signal for the methyl carbon.

-

A signal for the methylene carbon.

-

A signal for the α-carbon, significantly shifted downfield due to the attached bromine and nitrile groups.

-

A signal for the nitrile carbon, which will appear in the characteristic region for nitriles (around 115-125 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

-

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.

-

A C-Br stretching vibration, which is typically found in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity[2]. Common fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.

Logical and Workflow Diagrams

The following diagrams illustrate the molecular structure of this compound and a proposed workflow for its synthesis and purification.

Caption: Molecular structure of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

References

- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solubility Landscape of 2-Bromobutanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobutanenitrile, a halogenated nitrile, serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its reactivity is significantly influenced by its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the current gap in quantitative data, and furnishes a detailed experimental protocol for its determination.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C4H6BrN | PubChem[1] |

| Molecular Weight | 148.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 41929-78-6 | PubChem[1] |

Qualitative Solubility Profile

References in synthetic chemistry literature indicate the use of several organic solvents in reactions and purifications involving this compound, implying at least partial solubility. These solvents include:

-

Ethyl Acetate (EtOAc): Frequently used as a reaction and extraction solvent.[2]

-

Heptane: Utilized in purification by column chromatography, often in combination with more polar solvents like ethyl acetate.[2]

-

Benzene: Mentioned as a solvent in synthetic preparations.

-

Acetonitrile: Used as a solvent in reflux reactions.[3]

-

Dichloromethane (DCM): A common polar aprotic solvent in which related compounds show solubility.[4]

Based on its structure—a polar nitrile group and a polar carbon-bromine bond, combined with a short alkyl chain—this compound is expected to be soluble in polar aprotic solvents and to have some solubility in less polar solvents. Its solubility is anticipated to be limited in non-polar aliphatic hydrocarbons.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended solid particles.

-

Record the final weight of the volumetric flask containing the filtrate.

-

-

Quantitative Analysis:

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

-

Analyze the diluted samples to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus instrument response is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility of this compound in grams per 100 g of solvent or moles per liter of solvent using the determined concentration and the weight or volume of the solvent.

-

The following diagram illustrates the logical workflow for this experimental protocol.

References

- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities [redalyc.org]

- 3. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities [redalyc.org]

- 4. Buy Dichloro(DPPE)digold(I) (EVT-416415) | 18024-34-5 [evitachem.com]

An In-depth Technical Guide to 2-Bromobutanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromobutanenitrile, a halogenated nitrile of interest in organic synthesis. The document details the compound's discovery, historical context, and key synthetic methodologies. It includes a thorough compilation of its physicochemical properties and outlines detailed experimental protocols for its preparation. While this compound is primarily utilized as a synthetic intermediate, this guide serves as a foundational resource for professionals in chemical research and drug development, offering insights into its synthesis and characteristics.

Introduction

This compound, with the chemical formula C₄H₆BrN, is an organic compound featuring a nitrile group and a bromine atom attached to the second carbon of a butane chain. This structure makes it a versatile reagent in organic synthesis, particularly in the introduction of the cyanobutyl group and as a precursor for various functionalized molecules. The reactivity of the α-bromo group allows for a range of nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex chemical entities. This guide explores the historical background, synthesis, and physical properties of this compound.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in seminal publications, suggesting it emerged from the broader development of α-haloalkane and nitrile chemistry rather than a landmark discovery. The synthesis of α-halonitriles became more common with the advancement of organic chemistry in the 20th century.

A significant milestone in the synthesis of related brominated nitriles is documented in U.S. Patent 3,941,827, filed in 1974. This patent describes a method for the preparation of bromobutyronitrile, providing an early example of a documented synthesis that produces such compounds. While not exclusively focused on the 2-bromo isomer, the methodologies described therein are foundational to the synthesis of this class of compounds. The development of synthetic routes to α-halonitriles was driven by their utility as intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals.

Physicochemical Properties

This compound is a liquid at room temperature with a range of physical and chemical properties that are critical for its handling and use in synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆BrN | [1] |

| Molecular Weight | 148.00 g/mol | [1] |

| CAS Number | 41929-78-6 | [2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 69-73 °C at 10 Torr, 149.195 °C at 760 mmHg | [3] |

| Density | 1.458 - 1.4766 g/cm³ | [3] |

| Refractive Index | 1.467 | [3] |

| Flash Point | 44.032 °C | [3] |

| Solubility | Miscible with most polar organic solvents. | |

| Vapor Pressure | 4.073 mmHg at 25°C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the bromination of a suitable precursor. Two common methods are the dehydration of 2-bromobutyramide and the direct α-bromination of butyronitrile.

Synthesis via Dehydration of 2-Bromobutyramide

This method involves the dehydration of 2-bromobutyramide, which can be prepared from the corresponding carboxylic acid.

Experimental Protocol:

-

Step 1: Synthesis of 2-Bromobutyramide: 2-Bromobutyric acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 2-bromobutyryl chloride is then reacted with ammonia to yield 2-bromobutyramide.

-

Step 2: Dehydration of 2-Bromobutyramide: 2-Bromobutyramide is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride, to yield this compound. The reaction is typically carried out in an inert solvent under reflux, followed by distillation to purify the product.

Caption: Dehydration of 2-bromobutyramide to yield this compound.

Synthesis via α-Bromination of Butyronitrile

Direct bromination of butyronitrile at the α-position is another viable synthetic route. This reaction typically proceeds via a free-radical mechanism or can be acid-catalyzed.

Experimental Protocol:

Butyronitrile is treated with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide or AIBN, and irradiated with UV light. Alternatively, the reaction can be carried out under acidic conditions using bromine and a Lewis acid catalyst. The reaction mixture is then worked up, and the product is purified by distillation.

Caption: α-Bromination of butyronitrile to form this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons, and a multiplet for the methine (CH) proton adjacent to the bromine atom.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methylene carbon, the methine carbon bearing the bromine, and the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.

Biological Activity and Signaling Pathways

Currently, there is no significant research available that details any specific biological activity or involvement in signaling pathways for this compound. Its primary role in the scientific literature and industrial applications is that of a chemical intermediate for the synthesis of other compounds.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not widely studied, halogenated nitrile. While its specific discovery is not clearly chronicled, its synthesis falls within the established principles of α-halogenation of nitriles. The compound's utility as a synthetic intermediate is its most significant aspect for the scientific community. This guide has consolidated the available information on its history, properties, and synthesis to provide a solid reference for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its reactivity and potential applications could unveil new synthetic possibilities.

References

chemical reactivity profile of 2-Bromobutanenitrile

An In-depth Technical Guide on the Chemical Reactivity Profile of 2-Bromobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound (CAS No: 41929-78-6). As a bifunctional molecule, it serves as a versatile intermediate in organic synthesis. This document outlines its core reactivity, potential hazards, and representative experimental procedures.

Physicochemical Properties

This compound is a halogenated nitrile with the molecular formula C₄H₆BrN.[1][2][3] Below is a summary of its key physical and chemical properties. Note that some reported values, such as boiling and flash points, vary across different sources, which may be attributable to different measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 41929-78-6 | [1][3] |

| Molecular Formula | C₄H₆BrN | [1][2][3] |

| Molecular Weight | 148.00 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromobutyronitrile, bromobutyronitrile | [1][3] |

| Canonical SMILES | CCC(C#N)Br | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 149.2 °C at 760 mmHg | [3] |

| Density | 1.458 g/cm³ | [3] |

| Flash Point | 44.0 °C | [3] |

| Refractive Index | 1.467 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether.[4] |

Core Chemical Reactivity

The reactivity of this compound is governed by two primary features: the electrophilic carbon atom bonded to the bromine and the acidic proton on the same carbon (the α-carbon). This structure allows for two major competing reaction pathways: nucleophilic substitution and base-induced elimination.

Nucleophilic Substitution (Sₙ2 Pathway)

The carbon atom attached to the bromine is electron-deficient and highly susceptible to attack by nucleophiles. Given that it is a secondary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][6] In this one-step mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in an inversion of stereochemistry if the carbon is chiral.[7]

Common nucleophiles that react with this compound include:

-

Hydroxide (–OH) to form α-hydroxy nitriles.

-

Cyanide (–CN) to form dinitriles.

-

Azide (–N₃) to form α-azido nitriles, which can be subsequently reduced to amines.[8]

-

Amines (R-NH₂) and ammonia (NH₃) to form α-amino nitriles.[8]

Elimination (E2 Pathway)

In the presence of a strong, sterically hindered base, a bimolecular elimination (E2) reaction is favored.[9][10] The base abstracts the acidic proton on the carbon bearing the bromine. The electron-withdrawing nature of the adjacent nitrile group increases the acidity of this proton, facilitating its removal. This is followed by the simultaneous formation of a carbon-carbon double bond and the departure of the bromide ion.[11]

This reaction typically yields a mixture of cis- and trans-2-butenenitrile.[11][12] The use of strong bases like potassium tert-butoxide or sodium ethoxide, particularly at elevated temperatures, promotes the elimination pathway over substitution.[9][10]

Figure 1. Core reactivity pathways of this compound.

Hazardous Reactivity and Incompatibilities

This compound is a reactive compound that requires careful handling. It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[1]

| Incompatible Materials | Potential Hazard | Source(s) |

| Strong Oxidizing Agents | Violent reactions. | [13] |

| Strong Acids & Strong Bases | Exothermic reactions, potential for violent reaction. | [13][14] |

| Strong Reducing Agents | Incompatible. | [14] |

Conditions to Avoid:

-

Heat, sparks, open flames, and other sources of ignition.

-

Formation of explosive mixtures with air is possible.

Hazardous Decomposition Products:

-

Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[15]

Experimental Protocols

Detailed experimental data for the reactivity of this compound is not widely published. The following section provides a representative, generalized protocol for conducting a nucleophilic substitution reaction, a common application for this compound.

Representative Protocol: Synthesis of 2-Azidobutanenitrile via Sₙ2 Reaction

Objective: To provide a procedural workflow for the substitution of the bromide in this compound with an azide group. This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and reaction scale.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) as solvent

-

Round-bottom flask with magnetic stirrer

-

Condenser and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under a chemical fume hood, a dry round-bottom flask is charged with sodium azide and anhydrous DMF. The mixture is stirred to ensure dispersion.

-

Reagent Addition: this compound is added to the flask, and the mixture is heated (e.g., to 50-60 °C) with continuous stirring.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Purification: The combined organic phase is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Analysis: The final product, 2-azidobutanenitrile, is analyzed for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

References

- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H6BrN) [pubchemlite.lcsb.uni.lu]

- 3. This compound|lookchem [lookchem.com]

- 4. 2-Bromobutane | C4H9Br | CID 6554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. docsity.com [docsity.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2-Butenenitrile [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Potential Research Areas for 2-Bromobutanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobutanenitrile, a versatile bifunctional molecule, presents a compelling scaffold for novel chemical synthesis and drug discovery. Its strategic combination of a reactive bromine atom at the α-position and a cyano group opens avenues for diverse chemical transformations, leading to a wide array of heterocyclic and acyclic compounds with significant therapeutic potential. This technical guide elucidates the core chemical properties of this compound, provides detailed experimental protocols for its synthesis and key reactions, and explores promising, under-investigated research areas. The focus is on its application as a precursor for synthesizing privileged structures in medicinal chemistry, such as aminothiazoles and pyrrolidines, and its potential role in the development of targeted covalent inhibitors.

Chemical and Physical Properties

This compound is a chiral molecule possessing a stereocenter at the second carbon. The physical and chemical properties are crucial for designing synthetic routes and purification procedures. While experimental spectroscopic data is not widely published, computed properties provide a reliable reference.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN | [1] |

| Molecular Weight | 148.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 41929-78-6 | [1] |

| Canonical SMILES | CCC(C#N)Br | [1] |

| InChIKey | CIBGXJVJPZCMFX-UHFFFAOYSA-N | [1] |

| XlogP (predicted) | 1.7 | [1] |

| Monoisotopic Mass | 146.96835 Da | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Signals corresponding to CH₃, CH₂, and CH protons. The CH proton adjacent to both bromine and nitrile groups would be the most downfield. |

| ¹³C NMR | Four distinct carbon signals, with the carbon bearing the bromine and nitrile groups being significantly deshielded. The nitrile carbon would appear in the characteristic region around 115-120 ppm. |

| IR Spectroscopy | A sharp, medium-intensity peak around 2240-2260 cm⁻¹ for the C≡N stretch. A C-Br stretching frequency would be observed in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound. |

Synthesis of this compound

The most direct route to this compound is the α-bromination of butyronitrile. This reaction typically proceeds via a radical mechanism or an acid-catalyzed enolization followed by reaction with an electrophilic bromine source. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations due to its ease of handling and selectivity.[3][4][5]

Experimental Protocol: α-Bromination of Butyronitrile

This protocol is adapted from general procedures for the α-bromination of nitriles and ketones.

Materials:

-

Butyronitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyronitrile (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Potential Research Areas & Applications

The dual reactivity of this compound makes it a valuable building block for creating molecular complexity. The following sections outline key research areas with significant potential.

Synthesis of Substituted Aminothiazoles

The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring.[6][7][8][9][10] The reaction of an α-haloketone (or a ketone surrogate like an α-halonitrile) with a thioamide provides direct access to aminothiazoles, a scaffold present in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors.[11][12][13][14]

-

Exploration of Diverse Thioamides: Reacting this compound with a variety of substituted thioureas and thioamides can generate a library of novel 2-amino-4-ethyl-5-substituted-thiazoles.

-

Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate the Hantzsch synthesis could lead to more efficient and environmentally friendly protocols.[10]

-

Biological Screening: The resulting aminothiazole library could be screened against a panel of kinases, such as p38 MAP kinase or checkpoint kinase 1 (CHK1), which are known targets for this class of compounds.[11][15]

Experimental Protocol: Hantzsch Thiazole Synthesis with this compound

This protocol is adapted from the standard Hantzsch synthesis.

Materials:

-

This compound

-

Thiourea (or a substituted thiourea)

-

Ethanol or Methanol

-

Sodium bicarbonate

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

-

Add this compound (1 equivalent) to the solution.

-

Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of Substituted Pyrrolidines via 1,3-Dipolar Cycloaddition

The pyrrolidine ring is another privileged scaffold in medicinal chemistry. 1,3-dipolar cycloaddition reactions of azomethine ylides with electron-deficient alkenes are a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines.[16][17][18][19] The electron-withdrawing nature of the nitrile group in this compound makes its potential alkene derivatives excellent dipolarophiles.

-

Synthesis of α,β-Unsaturated Nitrile: An initial elimination of HBr from this compound would yield 2-butenenitrile, a suitable dipolarophile.

-

Asymmetric Cycloaddition: The use of chiral catalysts in the 1,3-dipolar cycloaddition of azomethine ylides to this α,β-unsaturated nitrile could lead to the enantioselective synthesis of novel 2-cyanopyrrolidine derivatives.[16] These derivatives are key structural motifs in Dipeptidyl Peptidase-4 (DPP-4) inhibitors like vildagliptin.[20][21][22][23][24]

-

Library Synthesis: A multicomponent approach, reacting various aldehydes and amino esters to generate diverse azomethine ylides in situ for cycloaddition, can produce a library of pyrrolidine derivatives for biological screening.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This is a generalized protocol for the generation of an azomethine ylide and its subsequent cycloaddition.

Materials:

-

2-Butenenitrile (derived from this compound)

-

An aldehyde (e.g., benzaldehyde)

-

An α-amino acid ester (e.g., methyl sarcosinate)

-

A suitable solvent (e.g., toluene or dichloromethane)

-

A Lewis acid catalyst (optional, e.g., Ag(I) or Cu(I) salts for some methods)

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the α-amino acid ester and the aldehyde in the chosen solvent.

-

Heat the mixture to reflux to facilitate the formation of the azomethine ylide via condensation and decarboxylation (if starting from a non-esterified amino acid).

-

Once the ylide is formed, add 2-butenenitrile (1 equivalent) to the reaction mixture.

-

Continue to reflux until the cycloaddition is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting mixture of diastereomeric pyrrolidines by column chromatography.

Development of Covalent Inhibitors

The nitrile group is a "warhead" in a number of covalent inhibitors, particularly for cysteine proteases.[25][26][27][28] The electrophilic carbon of the nitrile can be attacked by the nucleophilic thiol of a cysteine residue in the enzyme's active site, forming a reversible covalent thioimidate adduct.

-

Targeting Cysteine Proteases: Derivatives of this compound could be designed to target specific cysteine proteases involved in diseases such as cancer or parasitic infections. The ethyl group could be tailored to fit into hydrophobic pockets of the target enzyme, while the bromine atom allows for further functionalization to enhance binding affinity and selectivity.

-

Mechanism of Action Studies: Investigating the kinetics and mechanism of inhibition of novel this compound derivatives would provide valuable insights for the rational design of more potent and selective covalent inhibitors.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the butanenitrile scaffold would help to establish a clear SAR, guiding the optimization of lead compounds.

Conclusion

This compound is a readily accessible and highly versatile chemical building block with significant untapped potential in medicinal chemistry and drug discovery. The strategic research areas outlined in this guide—namely the synthesis of novel aminothiazole-based kinase inhibitors, the stereoselective construction of 2-cyanopyrrolidine scaffolds for DPP-4 inhibitors, and the development of targeted covalent inhibitors of cysteine proteases—represent fertile ground for innovation. The provided experimental protocols serve as a starting point for researchers to explore these exciting avenues, with the ultimate goal of developing next-generation therapeutics. Further investigation into the stereoselective reactions of this chiral molecule will undoubtedly unlock even more possibilities for creating complex and biologically active compounds.

References

- 1. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H6BrN) [pubchemlite.lcsb.uni.lu]

- 3. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 24. | BioWorld [bioworld.com]

- 25. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted nitriles are crucial building blocks in organic synthesis and medicinal chemistry, serving as key intermediates for the preparation of amines, carboxylic acids, amides, and various heterocyclic compounds.[] 2-Bromobutanenitrile is a versatile reagent that allows for the introduction of a cyanomethyl-ethyl moiety into a target molecule. Its structure features an electrophilic carbon center adjacent to both a bromine atom (a good leaving group) and a nitrile group, making it an excellent substrate for nucleophilic substitution reactions.[2] This application note provides detailed protocols and data for the synthesis of a variety of substituted butanenitriles through the nucleophilic displacement of the bromide in this compound.

Reaction Principle

The primary pathway for the synthesis of substituted nitriles using this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this mechanism, a nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine. The reaction proceeds via a backside attack, leading to the displacement of the bromide ion and an inversion of stereochemistry at the chiral center.[3] The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.[4] Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[4]

Caption: General Sₙ2 reaction scheme for this compound.

Experimental Protocols

This section provides a representative protocol for the synthesis of 2-azidobutanenitrile, a useful intermediate for the synthesis of amino acids and heterocyclic compounds via click chemistry or reduction.

Protocol 1: Synthesis of 2-Azidobutanenitrile

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).

-

Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution in one portion.

-

Reaction Conditions: Stir the mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 2-azidobutanenitrile.

Safety Note: this compound is toxic if swallowed and causes skin and eye irritation.[5] Sodium azide is highly toxic and can form explosive heavy metal azides. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Summary

The following table summarizes various synthetic routes to substituted butanenitriles using this compound with different nucleophiles. Conditions and yields are based on typical Sₙ2 reactions for secondary alkyl halides.[4][6]

| Nucleophile (Reagent) | Product | Solvent | Conditions | Typical Yield (%) |

| Sodium Azide (NaN₃) | 2-Azidobutanenitrile | DMF | 60 °C, 4-6 h | 85-95% |

| Sodium Thiophenoxide (PhSNa) | 2-(Phenylthio)butanenitrile | Acetonitrile | 80 °C, 3-5 h | 80-90% |

| Potassium Cyanide (KCN) | Butane-1,2-dicarbonitrile | DMSO | 90 °C, 8-12 h | 65-75% |

| Ammonia (NH₃) | 2-Aminobutanenitrile | Methanol | 100 °C, 24 h (in sealed tube) | 50-65% |

| Diethyl Malonate (Na⁺ salt) | Diethyl 2-(1-cyano-propyl)malonate | Ethanol | Reflux, 6-8 h | 70-85% |

| Sodium Hydroxide (NaOH) | 2-Hydroxybutanenitrile | Water/THF | 50 °C, 2-4 h | 75-85% |

Application Workflow

The general workflow for synthesizing and characterizing substituted nitriles from this compound is outlined below. This process is standard for many organic synthesis procedures aimed at producing and verifying novel compounds for screening in drug discovery programs.[7]

Caption: Standard laboratory workflow for nitrile synthesis.

Conclusion

This compound serves as an effective and versatile electrophile for the synthesis of a wide array of substituted butanenitriles. The protocols and data provided herein demonstrate the utility of Sₙ2 reactions for generating novel molecular scaffolds relevant to pharmaceutical research and drug development. The straightforward nature of these reactions, combined with the commercial availability of the starting material, makes this a valuable method for synthetic chemists.

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C4H6BrN | CID 13179439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

Application Notes and Protocols: Grignard Reagent-Mediated Halogen-Metal Exchange of 2-Bromobutanenitrile for C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a protocol for the reaction of Grignard reagents with 2-bromobutanenitrile. Contrary to a direct nucleophilic addition to the nitrile group, the primary reaction pathway involves a rapid halogen-metal exchange at the alpha-position. This process generates a reactive magnesiated nitrile intermediate in situ. This intermediate serves as a potent nucleophile for the formation of new carbon-carbon bonds upon reaction with various electrophiles. This method offers a valuable synthetic route to functionalized nitrile compounds, which are versatile precursors in organic synthesis and drug development.

Introduction

The reaction of Grignard reagents with nitriles is a well-established method for the synthesis of ketones.[1][2][3] This reaction typically proceeds via nucleophilic attack of the organomagnesium compound on the electrophilic carbon of the nitrile, forming an imine intermediate that is subsequently hydrolyzed to the corresponding ketone.[4][5][6] However, in the case of substrates bearing a halogen atom at the alpha-position, such as this compound, a competing and significantly faster reaction pathway dominates.[7][8][9][10] Research has shown that α-halonitriles undergo a facile halogen-metal exchange with Grignard reagents, leading to the formation of a metalated nitrile species.[7][8][9][10] This magnesiated intermediate can then be trapped with a variety of electrophiles, enabling the synthesis of diverse and complex molecules.

Reaction Pathway

The reaction of a Grignard reagent (R-MgX) with this compound proceeds via a halogen-metal exchange, which is significantly faster than the nucleophilic addition to the nitrile functionality. This exchange results in the formation of a magnesiated butanenitrile intermediate and the corresponding alkyl or aryl halide. This newly formed organomagnesium species is a strong nucleophile and can readily react with a range of electrophiles.

Caption: Halogen-metal exchange pathway.

Experimental Data

The following table summarizes the expected products from the reaction of the in situ generated magnesiated butanenitrile with various electrophiles.

| Grignard Reagent (R-MgX) | Electrophile (E+) | Expected Product |

| Ethylmagnesium Bromide | Benzaldehyde | 2-(1-hydroxy-1-phenylmethyl)butanenitrile |

| Phenylmagnesium Bromide | Acetone | 2-(1-hydroxy-1-methylethyl)butanenitrile |

| Isopropylmagnesium Chloride | Carbon Dioxide | 2-cyanobutanoic acid |

| Methylmagnesium Iodide | Diethyl Carbonate | 3-cyano-3-pentanone |

Experimental Protocol

This protocol describes the in situ generation of the magnesiated derivative of butanenitrile and its subsequent reaction with an electrophile (benzaldehyde is used as an example).

Materials:

-

This compound

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzaldehyde

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, three-necked, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

Place magnesium turnings (1.2 equivalents) in the oven-dried three-necked flask under an inert atmosphere.

-

Add a small volume of anhydrous diethyl ether.

-

Dissolve ethyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Halogen-Metal Exchange and Reaction with Electrophile:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour to ensure complete halogen-metal exchange.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 1 M HCl to dissolve any remaining magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Experimental workflow diagram.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under a dry, inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction.

-

This compound is a toxic and lachrymatory compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

-

The quenching of the reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.

Conclusion

The reaction between Grignard reagents and this compound provides a versatile and efficient method for the synthesis of functionalized nitriles through a halogen-metal exchange mechanism. This approach avoids the direct addition to the nitrile and instead generates a valuable magnesiated nitrile intermediate for subsequent carbon-carbon bond formation. The protocol outlined provides a general framework that can be adapted for various electrophiles, offering a powerful tool for synthetic chemists in academia and industry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metalated Nitriles: Organolithium, -magnesium, and -copper Exchange of α-Halonitriles [organic-chemistry.org]

- 10. Metalated nitriles: organolithium, -magnesium, and -copper exchange of alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-bromobutanenitrile, a valuable building block in organic synthesis and drug discovery. The described methodology is based on a two-step sequence starting from readily available butanoic acid. The protocol includes the synthesis of the intermediate, 2-bromobutanoic acid, followed by its conversion to the target nitrile.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Butanoic Acid | C₄H₈O₂ | 88.11 | 163.5 | 0.96 |

| 2-Bromobutanoic Acid | C₄H₇BrO₂ | 167.00 | 104-106 (at 12 mmHg) | 1.567 |

| 2-Bromobutanamide | C₄H₈BrNO | 166.02 | Decomposes | Not available |

| This compound | C₄H₆BrN | 148.00 | 69-73 (at 10 Torr) | 1.477 |

Experimental Protocols

This synthesis is performed in two main stages: the alpha-bromination of butanoic acid and the subsequent conversion of the resulting 2-bromobutanoic acid to this compound via an amide intermediate.

Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

This procedure details the alpha-bromination of butanoic acid.

Materials:

-

Butanoic acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add butanoic acid (0.5 mol) and a catalytic amount of red phosphorus (0.05 mol) to the flask.

-

Slowly add bromine (0.55 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature.

-

Slowly add water to quench the excess bromine and phosphorus tribromide.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-bromobutanoic acid can be purified by vacuum distillation.

Step 2: Synthesis of this compound from 2-Bromobutanoic Acid

This protocol describes the conversion of 2-bromobutanoic acid to this compound via the corresponding amide.

Materials:

-

2-Bromobutanoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia solution (aqueous)

-

Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

-

Distillation apparatus

Procedure:

Part A: Formation of 2-Bromobutanamide

-

In a fume hood, place the crude 2-bromobutanoic acid (0.4 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add thionyl chloride (0.44 mol) to the flask.

-

Heat the mixture at reflux for 2 hours.

-

Cool the mixture and slowly pour it into a beaker containing a stirred ice-cold concentrated ammonia solution.

-

The 2-bromobutanamide will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the 2-bromobutanamide thoroughly.

Part B: Dehydration of 2-Bromobutanamide to this compound

-

In a dry round-bottom flask, mix the dried 2-bromobutanamide (0.3 mol) with a dehydrating agent such as phosphorus pentoxide (0.33 mol).

-

Gently heat the mixture under vacuum. The this compound will distill as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

The collected crude product can be further purified by fractional distillation under reduced pressure.

Experimental Workflow and Logic

The following diagrams illustrate the signaling pathway of the chemical transformations and the logical workflow of the experimental setup.

Caption: Chemical synthesis pathway from Butanoic Acid to this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Application Note: Purification of 2-Bromobutanenitrile by Fractional Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromobutanenitrile is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, often through the hydrobromination of crotononitrile, can result in a crude product containing unreacted starting materials and isomeric byproducts. High purity is essential for subsequent reaction steps to ensure high yields and prevent the formation of impurities in the final active pharmaceutical ingredient. Fractional distillation is an effective method for purifying this compound, leveraging differences in the boiling points of the components in the crude mixture. This document provides a detailed protocol for the purification of this compound using fractional distillation.

Data Presentation

The efficiency of fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below summarizes the atmospheric boiling points of this compound and potential impurities.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |

| Butyronitrile | C₄H₇N | 69.11 | 117.6[1] |

| Crotononitrile | C₄H₅N | 67.09 | 120-122[2][3][4][5] |

| This compound | C₄H₆BrN | 148.00 | ~149.2 [6] |

| 4-Bromobutanenitrile | C₄H₆BrN | 148.00 | 205.0[7] |

| Hydrogen Bromide | HBr | 80.91 | -66.8[8][9][10][11][12] |

Note: Hydrogen bromide is a gas at room temperature and is typically removed during the reaction work-up before distillation.

Experimental Protocols

This section details the methodology for the purification of this compound by fractional distillation.

Safety Precautions:

-

This compound is toxic if swallowed and causes severe skin burns and eye damage[13].

-

Work must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Crotononitrile is flammable and an irritant[4]. Keep away from ignition sources.

Apparatus:

-

Round-bottom flask (distillation pot)

-

Heating mantle with a stirrer

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Boiling chips or magnetic stir bar

-

Glass wool for insulation (optional)

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask to more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

-

Apparatus Assembly:

-

Assemble the fractional distillation apparatus as shown in the workflow diagram.

-

The fractionating column is placed between the distillation flask and the distillation head[14].

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling[14].

-

Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting at the upper outlet.

-

If desired, insulate the fractionating column with glass wool to maintain the temperature gradient.

-

-

Distillation:

-

Begin stirring the crude mixture.

-

Gradually heat the distillation pot using the heating mantle.

-

Observe the temperature as the vapor rises through the fractionating column. A ring of condensate should slowly ascend the column[14].

-